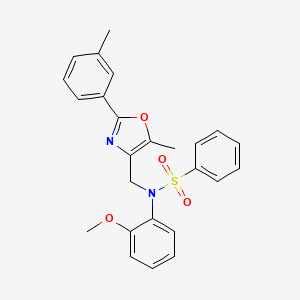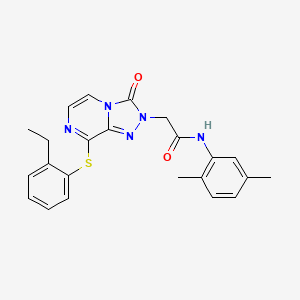![molecular formula C22H26F2N2O4S B2549504 2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921916-66-7](/img/structure/B2549504.png)
2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is represented, and they are often investigated for their potential as inhibitors of various enzymes. For instance, paper discusses the synthesis of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the importance of fluorine atoms in enhancing selectivity and potency. Similarly, paper explores tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases, indicating the high binding potency of fluorinated compounds. Paper examines the hydrogen bonding features of dibenzenesulfonamide derivatives, which is relevant to understanding the intermolecular interactions of such compounds.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to enhance their biological activity and selectivity. In paper , the synthesis process included the introduction of a fluorine atom at the ortho position to the sulfonamide group, which was found to preserve COX-2 potency and increase COX-1/COX-2 selectivity. This suggests that the synthesis of the compound would likely involve strategic placement of fluorine atoms to achieve desired biological effects.
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is crucial for their interaction with target enzymes. The presence of fluorine atoms, as seen in papers and , is known to affect the binding affinity and selectivity of these compounds. The crystal structures presented in paper provide insights into how fluorinated benzenesulfonamides interact with carbonic anhydrase isozymes, which could be extrapolated to understand the binding characteristics of the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, primarily as enzyme inhibitors. The papers provided do not detail specific reactions for the compound , but they do discuss the inhibition of COX-2 and carbonic anhydrases by similar compounds . These reactions are typically characterized by the formation of complexes between the inhibitor and the enzyme, which can be influenced by the substituents on the benzenesulfonamide core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and hydrogen bonding capacity, are influenced by their molecular structure. Paper discusses the hydrogen bonding capabilities of dibenzenesulfonamide derivatives, which form strong tetramers in both crystal and solution. This information is relevant to understanding the behavior of the compound in various environments, which is important for its potential therapeutic application.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been investigated for their applications in photodynamic therapy (PDT), a treatment modality for cancer. A study by Pişkin et al. (2020) discussed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry and Drug Development
In synthetic chemistry, benzenesulfonamide derivatives are key intermediates for synthesizing a wide range of compounds with potential therapeutic applications. For example, Dudutienė et al. (2013) synthesized a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides and evaluated their inhibitory potency against several human carbonic anhydrase isozymes. These compounds showed nanomolar binding potency, indicating their potential in developing new therapeutics (Dudutienė, Zubrienė, Smirnov, et al., 2013).
Material Science and Environmental Applications
Benzenesulfonamide derivatives are also explored for their applications in material science and environmental remediation. A novel approach to poly(p-benzenesulfonamide) synthesis through self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions was reported by Saegusa et al. (1987). This method offers a pathway to synthesize polymeric materials with potential applications in filtration, coatings, and as functional materials in various industrial applications (Saegusa, Ogawa, Kondo, et al., 1987).
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O4S/c1-14(2)9-10-26-18-12-16(6-7-19(18)30-13-22(3,4)21(26)27)25-31(28,29)20-8-5-15(23)11-17(20)24/h5-8,11-12,14,25H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUHCBOMTSVQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


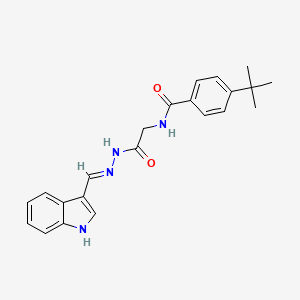
![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)
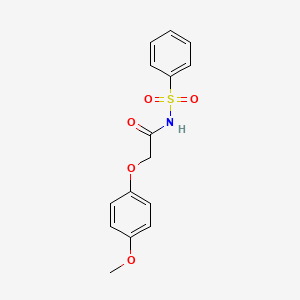
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2549427.png)
![ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)
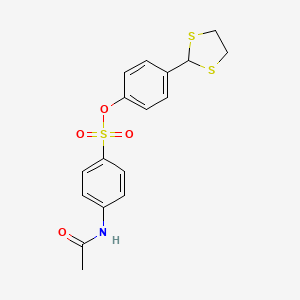
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)

![3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2549437.png)
